molecular formula C20H20ClN3O3S2 B6486378 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 864919-52-8

2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B6486378
CAS No.: 864919-52-8
M. Wt: 450.0 g/mol
InChI Key: OVOUQDRBKYDUFB-UHFFFAOYSA-N
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Description

The compound 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide features a 1,2,4-thiadiazole core substituted with a 2-chlorophenyl group at position 3 and a sulfanyl-acetamide moiety at position 5. The acetamide nitrogen is further substituted with a 2-(3,4-dimethoxyphenyl)ethyl group.

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-26-16-8-7-13(11-17(16)27-2)9-10-22-18(25)12-28-20-23-19(24-29-20)14-5-3-4-6-15(14)21/h3-8,11H,9-10,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOUQDRBKYDUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and inferred properties compared to related compounds:

Compound ID/Ref Core Structure R1 (Thiadiazole Sub.) R2 (Acetamide Sub.) Notable Features
Target Compound 1,2,4-Thiadiazole 2-Chlorophenyl 3,4-Dimethoxyphenethyl Enhanced lipophilicity and potential CNS penetration due to dimethoxy groups
Compound 1,2,4-Thiadiazole 2-Chlorophenyl Furan-2-ylmethyl Reduced steric bulk; furan may improve solubility but decrease metabolic stability
511276-56-5 1,2,4-Thiadiazole Methylsulfanyl 4-Fluorophenyl Fluorine increases electronegativity, potentially enhancing binding affinity
Derivatives 1,2,4-Triazole Furan-2-yl Varied N-substituents Triazole core offers higher electron density; anti-exudative activity at 10 mg/kg

Pharmacological and Physicochemical Properties

  • Target Compound : The 3,4-dimethoxyphenethyl group may enhance blood-brain barrier penetration compared to furan- or fluorophenyl-substituted analogs. However, methoxy groups are susceptible to demethylation, which could shorten half-life .
  • 511276-56-5 : The 4-fluorophenyl group introduces metabolic stability, while methylsulfanyl on the thiadiazole may reduce oxidative degradation risks .
  • Triazoles : Anti-exudative activity (comparable to diclofenac sodium at 8 mg/kg) suggests that triazole cores with furan substituents are effective in inflammation models. However, thiadiazoles like the target compound may offer superior thermal stability .

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